

Spectroscopic Analysis of Glucosyringic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Glucosyringic acid	
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Introduction

Glucosyringic acid, also known as syringic acid 4-O-β-D-glucoside, is a phenolic glycoside found in various plant species. As a derivative of syringic acid, it is of interest to researchers in natural product chemistry, pharmacology, and drug development due to the known biological activities of its aglycone, which include antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides an overview of the spectroscopic data and analytical methodologies relevant to the characterization of **Glucosyringic acid**, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Note on Data Availability: Despite a comprehensive search of available scientific literature, a complete set of experimentally determined and published 1H and ^{13}C NMR data for **Glucosyringic acid** could not be located. The data presented in the following tables are therefore theoretical estimations based on the known chemical shifts of its constituent parts: syringic acid and a β -D-glucopyranosyl moiety. These estimations are intended to serve as a guide for researchers in the analysis of this compound.

Chemical Structure and Properties

- IUPAC Name: 4-(β-D-glucopyranosyloxy)-3,5-dimethoxybenzoic acid[1]
- Molecular Formula: C₁₅H₂₀O₁₀[1]
- Molecular Weight: 360.31 g/mol [1]



Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For **Glucosyringic acid**, ¹H and ¹³C NMR would provide detailed information about the connectivity of atoms in both the syringic acid and glucose moieties.

Table 1: Estimated ¹H NMR Chemical Shifts for **Glucosyringic Acid**

Atom Number	Estimated Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Syringic Acid Moiety			
2-H, 6-H	7.3 - 7.5	S	-
3,5-OCH₃	3.8 - 3.9	S	-
Glucose Moiety			
1'-H (Anomeric)	4.9 - 5.1	d	~7-8
2'-H	3.4 - 3.6	m	
3'-H	3.5 - 3.7	m	
4'-H	3.3 - 3.5	m	
5'-H	3.4 - 3.6	m	-
6'a-H	3.7 - 3.9	m	_
6'b-H	3.6 - 3.8	m	-

Table 2: Estimated ¹³C NMR Chemical Shifts for Glucosyringic Acid



Atom Number	Estimated Chemical Shift (δ, ppm)
Syringic Acid Moiety	
1-C	128 - 130
2-C, 6-C	107 - 109
3-C, 5-C	152 - 154
4-C	138 - 140
7-C (COOH)	168 - 170
3,5-OCH₃	56 - 57
Glucose Moiety	
1'-C (Anomeric)	101 - 103
2'-C	73 - 75
3'-C	76 - 78
4'-C	69 - 71
5'-C	77 - 79
6'-C	60 - 62

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **Glucosyringic acid**, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Table 3: Expected Mass Spectrometry Data for Glucosyringic Acid



Ionization Mode	Adduct	Expected m/z
Positive ESI	[M+H]+	361.1135
Positive ESI	[M+Na] ⁺	383.0954
Negative ESI	[M-H] ⁻	359.0978

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of phenolic glucosides like **Glucosyringic acid**, based on common laboratory practices.

Isolation and Purification

A common method for the extraction and isolation of phenolic glycosides from plant material involves the following steps:



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Caption: General workflow for the isolation of **Glucosyringic acid**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the purified **Glucosyringic acid** in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- Experiments:
 - ¹H NMR: Acquire a standard one-dimensional proton spectrum.
 - ¹³C NMR: Acquire a proton-decoupled carbon spectrum.



 2D NMR: To confirm assignments, perform 2D experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

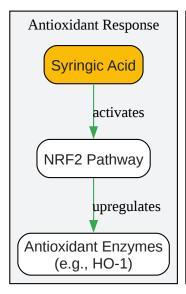
Mass Spectrometry (LC-MS) Protocol

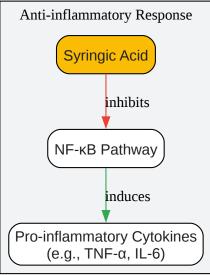
- Sample Preparation: Prepare a dilute solution of the isolated compound in a solvent compatible with reverse-phase liquid chromatography (e.g., methanol or acetonitrile).
- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column is typically used.
 - Mobile Phase: A gradient elution with water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
- Mass Spectrometry (MS):
 - Ionization: Electrospray ionization (ESI) in both positive and negative modes.
 - Analysis: High-resolution mass spectrometry (e.g., TOF or Orbitrap) for accurate mass determination.
 - Tandem MS (MS/MS): Fragmentation of the parent ion can provide further structural information, such as the loss of the glucose moiety.

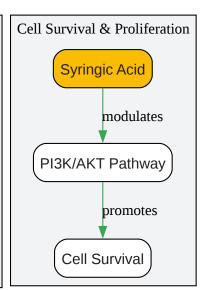
Signaling Pathways Modulated by Syringic Acid

While specific signaling pathway studies for **Glucosyringic acid** are limited, extensive research has been conducted on its aglycone, syringic acid. It is plausible that **Glucosyringic acid** may exert biological effects after hydrolysis to syringic acid. Key pathways modulated by syringic acid include:









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Caption: Key signaling pathways modulated by Syringic Acid.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of **Glucosyringic acid**. While detailed experimental NMR data remains to be published, the provided theoretical data and generalized protocols offer a solid starting point for researchers. The known biological activities of its aglycone, syringic acid, highlight the potential of **Glucosyringic acid** as a subject for further pharmacological investigation. Future studies focusing on the isolation and complete spectroscopic elucidation of **Glucosyringic acid** are warranted to fully characterize this natural product.

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References

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